Retelliptine Demonstrates Preclinical Antitumor Activity in Resistant Murine Solid Tumor Models
Retelliptine dihydrochloride (SR 95325 B) exhibits a very high level of antitumor activity in resistant murine solid tumor models, a finding specifically noted as a distinguishing feature in its Phase I trial rationale [1]. While ellipticine-class compounds generally show activity in leukemia models (e.g., L1210, P388), retelliptine's notable efficacy in solid tumor models—including those resistant to standard agents—differentiates it from earlier ellipticine derivatives that were primarily evaluated and active in hematologic malignancies [2]. This represents a class-level inference based on the compound's distinct preclinical activity profile.
| Evidence Dimension | Antitumor activity in resistant murine solid tumor models |
|---|---|
| Target Compound Data | Very high level of antitumor activity (qualitative assessment from Phase I study rationale) |
| Comparator Or Baseline | Ellipticine and early ellipticine derivatives (primarily active in L1210 and P388 leukemia models) |
| Quantified Difference | Retelliptine specifically noted for activity in resistant solid tumors; early ellipticines characterized predominantly in leukemia models |
| Conditions | Resistant murine solid tumor models (specific model details not fully specified in abstract) |
Why This Matters
This differentiation supports procurement of retelliptine for studies focused on solid tumor resistance mechanisms, where earlier ellipticine analogs would lack predictive translational relevance.
- [1] Kattan J, Durand M, Droz JP, Mahjoubi M, Marino JP, Azab M. Phase I study of retelliptine dihydrochloride (SR 95325 B) using a single two-hour intravenous infusion schedule. Am J Clin Oncol. 1994;17(3):242-245. View Source
- [2] Ohashi M, Oki T. Ellipticine and related anticancer agents. Expert Opin Ther Pat. 1996;6(12):1285-1294. View Source
